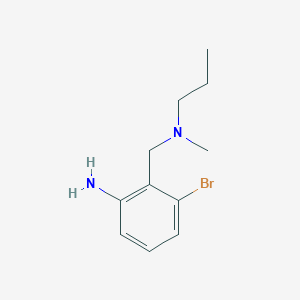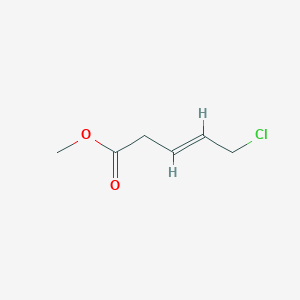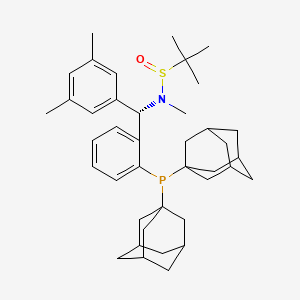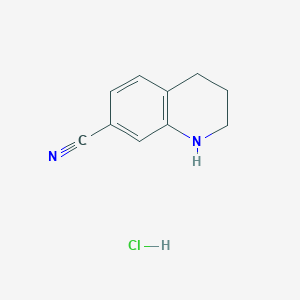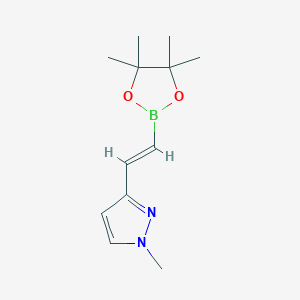
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a vinyl group and a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole typically involves the coupling of a pyrazole derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and the boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The boronate ester can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as THF or DMF.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a versatile intermediate in cross-coupling reactions.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for molecules with potential therapeutic properties. Its pyrazole ring is a common motif in many bioactive compounds.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-Styrylboronic acid pinacol ester
- (E)-(4-methoxystyryl)boronic acid pinacol ester
- (phenylethynyl)boronic acid pinacol ester
Uniqueness
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H19BN2O2 |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-10-7-9-15(5)14-10/h6-9H,1-5H3/b8-6+ |
InChI-Schlüssel |
CVNITSUOVRZSEQ-SOFGYWHQSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NN(C=C2)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NN(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


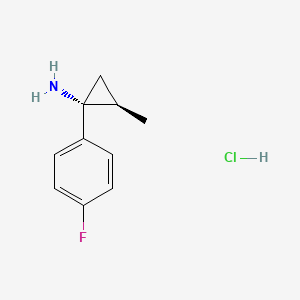

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
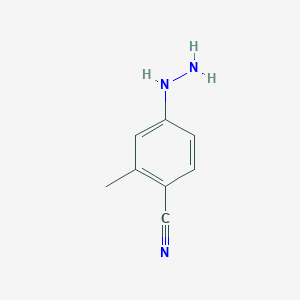
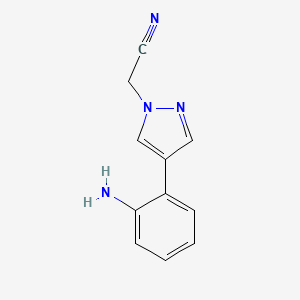
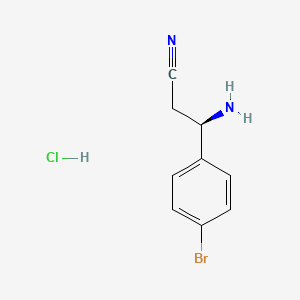
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
